Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-
Description
Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- (CAS No. 215917-77-4) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a phenylurea group at the ortho position of the phenyl ring. Its molecular formula is C₁₉H₁₇N₃O₃S, with an average molecular weight of 367.423 . The compound is systematically named N-[2-(3-Phenylureido)phenyl]benzenesulfonamide, reflecting its structural features: a benzenesulfonamide backbone linked to a phenylurea moiety via the amino group at the 2-position of the phenyl ring . Regulatory documents highlight its identification under PMN P–18–276, subjecting it to significant new use reporting requirements in industrial applications .
Properties
IUPAC Name |
1-[2-(benzenesulfonamido)phenyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(20-15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22-26(24,25)16-11-5-2-6-12-16/h1-14,22H,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLZECVIKIGPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020194 | |
| Record name | Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215917-77-4 | |
| Record name | N-[2-[[(Phenylamino)carbonyl]amino]phenyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215917-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-(2-(((phenylamino)carbonyl)amino)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215917774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-{2-[(phenylcarbamoyl)amino]phenyl}benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.233.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Synthesis of N-(2-Aminophenyl)benzenesulfonamide
The initial intermediate, N-(2-aminophenyl)benzenesulfonamide, is prepared through nucleophilic substitution. In this reaction, 2-aminophenylamine reacts with benzenesulfonyl chloride in the presence of a tertiary amine base such as triethylamine. The base neutralizes hydrochloric acid generated during the reaction, driving the process to completion.
Reaction conditions:
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0–5°C (initial), then room temperature
-
Molar ratio: 1:1 (amine to sulfonyl chloride)
-
Reaction time: 4–6 hours
The crude product is purified via recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane eluents.
Step 2: Urea Formation via Phenyl Isocyanate Reaction
The second stage involves reacting N-(2-aminophenyl)benzenesulfonamide with phenyl isocyanate to form the urea linkage. This exothermic reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate.
Reaction conditions:
-
Solvent: Dry DCM or dimethylformamide (DMF)
-
Temperature: Room temperature (25°C)
-
Molar ratio: 1:1.1 (amine to isocyanate)
-
Reaction time: 2–3 hours
Excess phenyl isocyanate is avoided to prevent diurea formation. The product is isolated by quenching with ice water, followed by extraction with DCM and drying over anhydrous sodium sulfate.
Industrial-Scale Production Methods
Industrial manufacturing scales the above synthesis while optimizing for yield, safety, and cost-efficiency. Key modifications include:
Continuous Flow Reactor Systems
Tubular reactors with in-line mixing replace batch processes, enhancing heat dissipation and reducing reaction times. For example:
-
Sulfonylation step: Residence time reduced to 30 minutes at 10°C
-
Urea formation: Achieved in 45 minutes using micromixers
Solvent Recovery Systems
Closed-loop distillation units recover >95% of DCM and DMF, minimizing waste.
Process Analytical Technology (PAT)
Real-time monitoring via FT-IR and HPLC ensures intermediate quality, with automated feedback adjusting reagent feed rates.
Purification and Characterization Techniques
Recrystallization Optimization
The final compound is recrystallized from a 3:1 v/v ethanol/water mixture, achieving >99% purity. Cooling gradients (1°C/min) produce uniform crystals ideal for pharmaceutical applications.
Chromatographic Methods
Preparative HPLC with a C18 column and acetonitrile/water mobile phase resolves trace impurities (<0.1%).
Spectroscopic Characterization
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89–7.21 (m, 14H, aromatic)
-
IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1320–1160 cm⁻¹ (S=O)
Challenges and Optimization Strategies
Byproduct Formation
Diurea derivatives may form if phenyl isocyanate is in excess. Mitigation strategies include:
-
Strict stoichiometric control (1:1.05 ratio)
-
Addition of molecular sieves to absorb excess isocyanate
Reaction Exotherm Management
Jacketed reactors maintain temperatures during sulfonylation, preventing thermal degradation.
Solvent Selection
Replacing DMF with cyclopentyl methyl ether (CPME) improves green chemistry metrics while maintaining yield.
Comparative Analysis of Synthetic Approaches
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Yield | 68–72% | 85–88% |
| Purity | 95–97% | 99.5% |
| Reaction Time | 8–9 hours | 2.5 hours |
| Solvent Consumption | 50 L/kg product | 8 L/kg product |
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and sulfonamide groups.
Reduction: Reduced forms of the phenylureido moiety.
Substitution: Substituted benzenesulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzenesulfonamide derivatives are explored for their potential as antibacterial agents and anticancer drugs . Their ability to inhibit specific enzymes involved in tumor growth has been a significant focus of research:
- Enzyme Inhibition : Particularly as inhibitors of carbonic anhydrase, which plays a crucial role in various physiological processes.
- Anticancer Properties : Studies have indicated that certain derivatives can inhibit the growth of cancer cell lines, showcasing their therapeutic potential.
The compound exhibits various biological activities:
- Antimicrobial Effects : Research indicates effectiveness against certain bacterial strains.
- Enzyme Interaction Studies : Investigations into how the compound interacts with biological targets have provided insights into its mechanism of action, particularly in inhibiting enzyme activity.
Industrial Applications
Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- is also used in industrial settings:
- Material Development : As a precursor for creating new materials.
- Chemical Manufacturing : Utilized in synthesizing other industrial chemicals .
Case Studies and Research Findings
Several studies have documented the efficacy of Benzenesulfonamide derivatives in various applications:
- Inhibition of Carbonic Anhydrase : Research has shown that these compounds can effectively bind to the active sites of carbonic anhydrase enzymes, blocking their activity and influencing cellular processes dependent on these enzymes.
- Antimicrobial Activity Assessment : Various studies have tested the compound against different bacterial strains, revealing promising results that suggest potential therapeutic applications in treating infections.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting cellular processes that rely on carbonic anhydrase . This inhibition can lead to altered pH regulation in cells, which is particularly relevant in cancer cells that exhibit high levels of carbonic anhydrase .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzenesulfonamide Derivatives
Structural and Functional Group Variations
The compound’s uniqueness lies in its phenylurea substituent , which differentiates it from other benzenesulfonamides. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Benzenesulfonamide Derivatives
Key Observations:
Electron-Withdrawing/Donating Groups : The benzoyl group in N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide introduces electron-withdrawing effects, altering reactivity compared to the electron-rich phenylurea in the target compound .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) | Key Functional Impact |
|---|---|---|---|---|
| Target Compound | 3.2 | ~0.1 (DMSO) | 215–220 (decomposes) | High polarity due to urea linkage |
| N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide | 3.8 | ~0.3 (DMSO) | 180–185 | Moderate polarity from benzoyl |
| 2-Amino-N-butyl-N-phenylbenzenesulfonamide | 2.5 | ~1.5 (Water) | 150–155 | Increased hydrophilicity from amino |
| 4-[[1-(2-Furanyl)ethylidene]amino]-N-2-thiazolyl-benzenesulfonamide | 2.1 | ~0.05 (DMSO) | 210–215 | Heterocyclic groups reduce solubility |
Key Observations:
- The target compound’s urea group increases polarity, resulting in lower solubility in nonpolar solvents compared to analogs like N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide .
- The butyl chain in 2-amino-N-butyl-N-phenylbenzenesulfonamide enhances hydrophobicity, improving membrane permeability but reducing aqueous solubility .
Biological Activity
Overview
Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- (CAS No. 215917-77-4) is a complex organic compound characterized by its unique structure, which includes a benzenesulfonamide group and a phenylureido moiety. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₁₉H₁₇N₃O₃S
- Molecular Weight : 357.42 g/mol
- Structure : The compound features a sulfonamide group attached to a phenyl ring, further substituted with an amide functional group.
Enzyme Inhibition
Benzenesulfonamide derivatives are primarily recognized for their role as enzyme inhibitors, particularly targeting carbonic anhydrase enzymes. These enzymes are crucial for various physiological processes, including acid-base balance and fluid secretion. The mechanism of action involves binding to the active site of the enzyme, inhibiting its activity and affecting cellular processes dependent on carbonic anhydrase.
Anticancer Properties
Research indicates that benzenesulfonamide derivatives demonstrate potential anticancer activity. For instance, studies have shown that certain derivatives can inhibit the growth of specific cancer cell lines. A notable study highlighted the synthesis of phenylalanine derivatives with benzenesulfonamide terminal moieties as HIV-1 capsid assembly inhibitors, showcasing their antiviral potential alongside anticancer properties .
Antimicrobial Activity
The antimicrobial effects of benzenesulfonamide compounds have also been documented. These compounds exhibit inhibitory effects against various bacterial strains, making them candidates for further development as antimicrobial agents.
Case Studies and Research Findings
-
Cardiovascular Effects :
- A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure and coronary resistance compared to controls, suggesting potential cardiovascular applications .
- Docking Studies :
- Antiviral Activity :
Comparative Analysis
To better understand the uniqueness of benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl] within its class, a comparison with similar compounds is essential:
| Compound Name | Structure | Unique Aspects |
|---|---|---|
| Sulfanilamide | C₆H₈N₂O₂S | First sulfonamide antibiotic; widely studied for antibacterial properties. |
| Indisulam (E7070) | C₁₃H₁₃N₃O₄S | Anticancer agent that inhibits carbonic anhydrase; shows promise in combination therapies. |
| SLC-0111 | C₁₃H₁₅N₃O₄S | Selective inhibitor of carbonic anhydrase IX; currently under investigation for cancer treatment. |
Q & A
Q. How can researchers confirm the structural identity of Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- during synthesis?
- Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
- NMR Spectroscopy: Analyze - and -NMR to verify the presence of aromatic protons, sulfonamide (–SONH–), and urea (–NHCONH–) moieties.
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns consistent with the compound’s architecture.
- Hinsberg Test: Use benzenesulfonyl chloride to distinguish primary/secondary amines (if present) via solubility differences in alkaline media .
Q. What are the recommended protocols for synthesizing this compound in academic settings?
- Methodological Answer:
- Step 1: React 2-aminophenylurea derivatives with benzenesulfonyl chloride under basic conditions (e.g., pyridine or NaOH) to form the sulfonamide bond.
- Step 2: Optimize reaction temperature (40–60°C) and solvent (e.g., dichloromethane or THF) to enhance yield.
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity by HPLC (>95%) .
Q. How should researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer:
- Solubility: Use a tiered solvent approach (DMSO for stock solutions, followed by dilution in PBS or cell culture media). Monitor for precipitation via dynamic light scattering.
- Stability: Conduct kinetic studies in buffer (pH 7.4) and cell media at 37°C, quantifying degradation by LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer:
- Radioligand Binding Assays: Use -labeled analogs to quantify binding affinity (K) for receptors like beta3-adrenoceptors.
- Functional Assays: Measure cAMP production or calcium flux in transfected cell lines (e.g., CHO-K1) to assess agonism/antagonism.
- Mutagenesis: Identify critical binding residues by introducing point mutations in target proteins .
Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?
- Methodological Answer:
- Pharmacokinetic Profiling: Evaluate bioavailability, plasma half-life, and tissue distribution in rodent models.
- Metabolic Stability: Incubate with liver microsomes to identify metabolites (e.g., cytochrome P450-mediated oxidation).
- Prodrug Design: Modify labile functional groups (e.g., urea or sulfonamide) to enhance metabolic resistance .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer:
- Systematic Substitution: Introduce electron-withdrawing/donating groups (e.g., –NO, –OCH) on the phenyl rings to modulate electronic effects.
- Computational Modeling: Perform docking simulations (e.g., AutoDock Vina) to predict binding modes and guide synthetic modifications.
- Bioisosteric Replacement: Replace the urea moiety with carbamate or thiourea to assess impact on potency .
Regulatory and Safety Considerations
Q. What regulatory guidelines apply to handling this compound under significant new use rules (SNURs)?
- Methodological Answer:
- EPA Compliance: Adhere to 40 CFR §721.11377 for reporting requirements (e.g., industrial processing, disposal).
- Safety Protocols: Use fume hoods for synthesis, PPE (gloves, lab coats), and waste segregation for sulfonamide-containing byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
